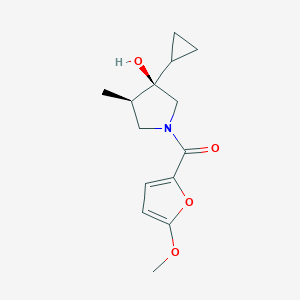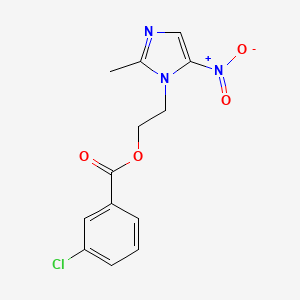![molecular formula C20H20ClN3O4 B5561832 2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5561832.png)
2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a chloro group and a dimethylamino group. Additionally, it has a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two carbon atoms, and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The presence of the benzene ring and the 1,2,4-oxadiazole ring in the compound suggests that it may exhibit aromaticity, which can contribute to its stability. The electron-withdrawing chloro group and the electron-donating dimethylamino group can have significant effects on the electronic properties of the molecule .Chemical Reactions Analysis
As a benzamide derivative, this compound may undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions. The chloro group can potentially be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Synthesis and Analgesic Properties
- Researchers have synthesized various oxadiazole derivatives, including 2-(3,4-dimethoxyphenyl)-5-(N,N-diphenylaminomethyl)-1,3,4-oxadiazole, showing significant anti-inflammatory and analgesic activities. These compounds demonstrated better gastrointestinal safety and reduced lipid peroxidation compared to traditional drugs like ibuprofen (Kataria et al., 2011).
Antibacterial Activity
- 1,3,4-Oxadiazole thioether derivatives, closely related to the queried compound, have been shown to exhibit strong antibacterial activities. Specifically, these compounds were effective against Xanthomonas oryzae pv. oryzae, a significant bacterial pathogen (Song et al., 2017).
Molecular Structure Analysis
- The molecular structure of oxadiazole derivatives has been extensively studied, revealing insights into their electron configuration and conjugation. Such analyses are crucial for understanding the chemical behavior and potential applications of these compounds (Lutskii et al., 1970).
Optoelectronic Properties
- Oxadiazole derivatives like 2,5-Diphenyl-1,3,4-oxadiazole have been utilized in creating molecular wires, highlighting their potential in electronic and optoelectronic applications. These compounds exhibit interesting redox, structural, and optical absorption/emission characteristics (Wang et al., 2006).
Polymer Synthesis
- Poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups have been synthesized, demonstrating high thermal stability and potential for use in high-performance materials. These polymers also showed fluorescence, indicating their potential in optical applications (Hamciuc et al., 2005).
Antimicrobial and Anti-Proliferative Activities
- N-Mannich bases of 1,3,4-oxadiazole have shown promising antimicrobial and anti-proliferative activities against various cancer cell lines, suggesting their potential in medical applications (Al-Wahaibi et al., 2021).
Thermodynamic and Photo-Luminescent Properties
- Studies on the thermodynamic properties of 1,3,4-oxadiazole derivative solutions and their photo-luminescent properties have revealed the potential of these compounds in various scientific fields, including materials science and photonics (Godhani et al., 2012).
Propiedades
IUPAC Name |
2-chloro-N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-12-5-7-14(15(21)9-12)20(25)24(2)11-18-22-19(23-28-18)13-6-8-16(26-3)17(10-13)27-4/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVIDCZHEQCTAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(C)CC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-piperidinyl)-2-oxoethanamine dihydrochloride](/img/structure/B5561750.png)

![N'-[4-(dimethylamino)benzylidene]-3-methoxybenzohydrazide](/img/structure/B5561758.png)
![2-acetyl-8-[2-(4-morpholinyl)-2-oxoethyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5561763.png)

![2-[{[(3R*,4R*)-1-[(4-fluoro-2-methylphenyl)acetyl]-4-(hydroxymethyl)pyrrolidin-3-yl]methyl}(methyl)amino]ethanol](/img/structure/B5561770.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(2-propoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5561780.png)

![2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5561804.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5561812.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5561841.png)
![6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5561846.png)